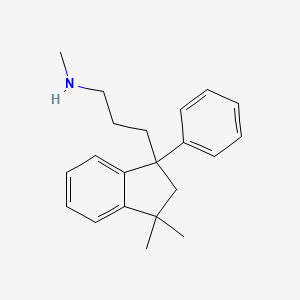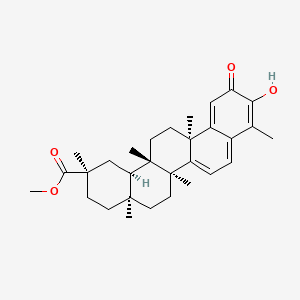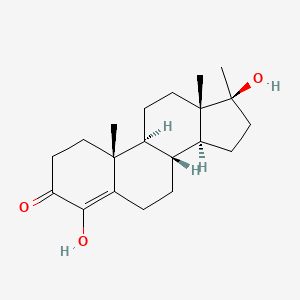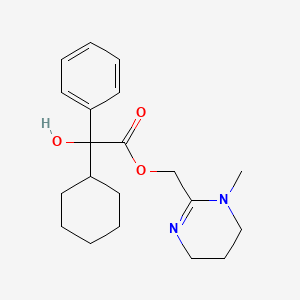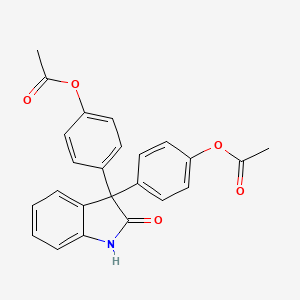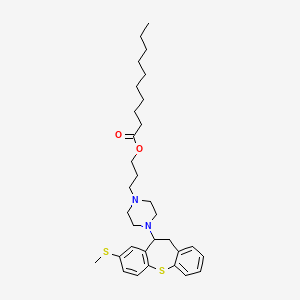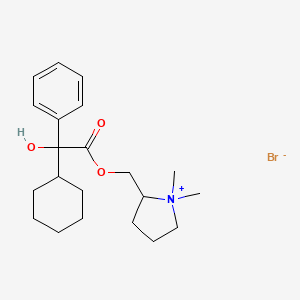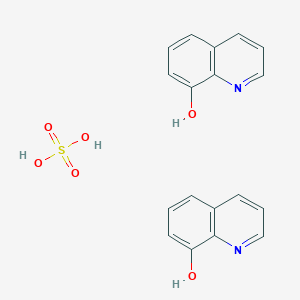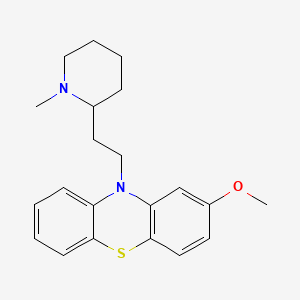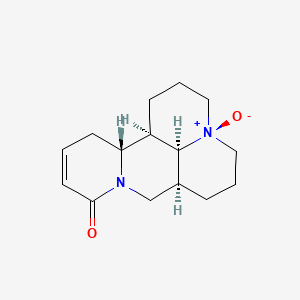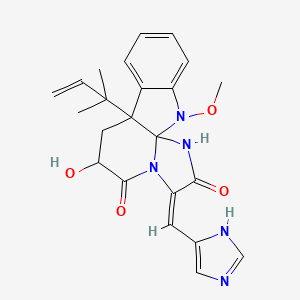
Neoxaline
Overview
Description
Synthesis Analysis
The synthesis of Neoxaline involves several key steps . It starts with the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block. This is followed by the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline. The assembly of (Z)-dehydrohistidine is then carried out, and finally, photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .Molecular Structure Analysis
Neoxaline has a complex molecular structure with the formula C23H25N5O4 . Its molecular weight is 435.484 g/mol . The structure includes a quaternary carbon stereocenter, an indoline spiroaminal, and a (Z)-dehydrohistidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Neoxaline include the introduction of a reverse prenyl group, stepwise oxidations with cyclizations, assembly of (Z)-dehydrohistidine, and photoisomerization .Scientific Research Applications
Asymmetric Total Synthesis
Summary
Neoxaline has been used in the field of synthetic chemistry, specifically in the process of asymmetric total synthesis . This process involves the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter using (-)-3a-hydroxyfuroindoline as a building block .
Method of Application
The synthesis involves several steps including the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Results
The process has been successful and has allowed for the total synthesis of Neoxaline .
Antituberculosis Activity
Summary
Neoxaline has been found to have potential applications in the field of medical science, particularly in antituberculosis research .
Method of Application
In these studies, Neoxaline, along with other compounds, was isolated and tested for its antituberculosis activity .
Results
Neoxaline showed significant in vitro cytotoxicities against various cell lines. However, it was another compound, questiomycin A, that showed potent antituberculosis activity .
Antiviral Research
Summary
Neoxaline has also been studied in the field of antiviral research .
Method of Application
Similar to the antituberculosis study, Neoxaline was isolated and tested for its antiviral activity .
Results
While Neoxaline was tested for its antiviral activity, the results did not indicate significant antiviral properties .
Cytotoxic Activities
Summary
Neoxaline has been used in the field of oncology for its cytotoxic activities .
Method of Application
Neoxaline was isolated and tested for its cytotoxic activities against various cell lines .
Results
Neoxaline had significant in vitro cytotoxicities against the K562, MCF-7, A549, U937, Hela, DU145, HL60, and HT29 cell lines, with IC50 values ranging from 2.73 to 17.7 μM .
Corrosion and Wear Protection
Summary
Neoxaline has been found to have potential applications in the field of materials science, specifically in corrosion and wear protection .
Method of Application
Neoxaline is used as an additive in various materials to provide a protective layer against corrosion and wear . It forms a superficial protective layer on the material and reliably prevents rust formation and pitting .
Results
Neoxaline DEC 42 has been found to be particularly effective, with a very good protective effect even at a significantly lower concentration (0.01%) . In addition to corrosion protection, Neoxaline also offers a certain degree of wear protection, especially in the acidic range .
Inhibitory Activity of Blood Platelet Aggregation
Summary
Neoxaline has been studied for its weak inhibitory activity of blood platelet aggregation .
Method of Application
In these studies, Neoxaline was isolated and tested for its inhibitory activity of blood platelet aggregation .
Results
While Neoxaline was tested for its inhibitory activity of blood platelet aggregation, the results indicated weak inhibitory activity .
properties
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNXXASUKFCCX-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893992 | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neoxaline | |
CAS RN |
71812-10-7 | |
| Record name | Neoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



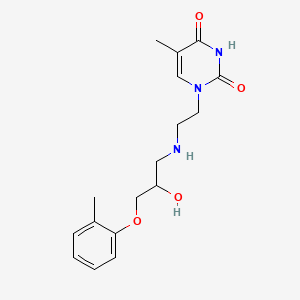
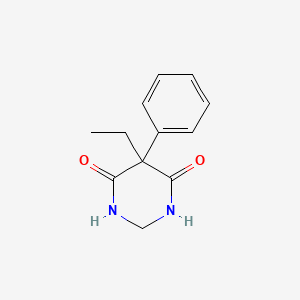
![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
